3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
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Overview
Description
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by the addition of a chlorinating agent to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenyl isocyanate: Shares the bromine and methylphenyl moiety but differs in the functional groups attached.
4-Bromo-3-methylphenol: Similar aromatic structure with bromine and methyl groups but contains a hydroxyl group instead of a nitrile.
(4-Bromo-3-methylphenyl)methanamine: Contains a similar aromatic ring but with an amine group attached.
Uniqueness
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties not found in the similar compounds listed above. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
(Z)-3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C10H7BrClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-4,6H,1H3/b10-4- |
InChI Key |
FQWGKTQVUSIPDC-WMZJFQQLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/C#N)/Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=CC#N)Cl)Br |
Origin of Product |
United States |
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